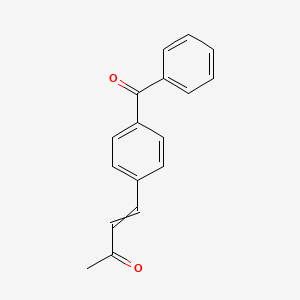

4-(4-Benzoylphenyl)but-3-en-2-one

Description

Contextualization within α,β-Unsaturated Ketones and Benzophenone (B1666685) Derivatives

The structure of 4-(4-Benzoylphenyl)but-3-en-2-one features an α,β-unsaturated ketone, also known as an enone. This functional group is characterized by a carbon-carbon double bond conjugated to a carbonyl group. fiveable.mewikipedia.org This conjugation results in a delocalized π-system that activates the β-carbon, making it electrophilic and susceptible to nucleophilic attack in a reaction known as a conjugate or Michael addition. wikipedia.orgpressbooks.pub The extended conjugation also imparts distinct spectroscopic properties, such as characteristic absorption bands in the UV-Vis spectrum. fiveable.me Enones are versatile intermediates in organic synthesis, often prepared via aldol (B89426) or Knoevenagel condensations, and are precursors to a wide array of more complex molecules. wikipedia.orgorganic-chemistry.org

Simultaneously, the compound is a derivative of benzophenone, a diaryl ketone with the formula (C₆H₅)₂CO. wikipedia.org The benzophenone scaffold is ubiquitous in medicinal chemistry and materials science. nih.gov Benzophenone and its derivatives are extensively used as photoinitiators in UV-curing applications for inks and coatings, as UV blockers in packaging, and as probes for mapping peptide-protein interactions due to their photophysical properties. wikipedia.orgnih.gov In medicinal chemistry, the benzophenone motif is found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties. nih.gov The presence of the benzoyl group in this compound suggests potential for photochemical applications and unique biological interactions.

Historical Perspectives on Related Aryl Butenones and Benzoylphenyl Chemical Entities

The study of aryl butenones has a long history, with benzalacetone (4-phenyl-3-buten-2-one) being a classic example synthesized via a Claisen-Schmidt condensation between benzaldehyde (B42025) and acetone (B3395972). chemicalbook.comgoogle.comgoogle.com Research into aryl butenones has led to various synthetic methodologies, including palladium-catalyzed cross-coupling reactions to create isomerically pure (E)-α,β-unsaturated ketones. researchgate.net These compounds are recognized as highly versatile intermediates in organic synthesis, serving as substrates for Diels-Alder reactions, 1,4-additions, and the synthesis of biologically active compounds. researchgate.net

The benzoylphenyl chemical entity is notably prominent in the history of agrochemicals, particularly in the class of benzoylphenylurea (B10832687) (BPU) insecticides. researchgate.netacs.org The discovery of diflubenzuron (B1670561) by Philips-Duphar, commercialized in 1975, marked the beginning of this important class of insect growth regulators. wikipedia.org These compounds act by inhibiting chitin (B13524) synthesis, a crucial process in the insect life cycle. wikipedia.orgresearchgate.net The extensive research into BPUs has led to the commercialization of numerous derivatives, highlighting the industrial and scientific importance of the benzoylphenyl scaffold. researchgate.netacs.org

Current Research Trajectories and Emergent Areas for Conjugated Ketone Systems

Modern research continues to find new applications for conjugated ketone systems, leveraging their unique electronic and photophysical properties. One significant area is in photocatalysis, where aryl ketones are employed as inexpensive and tunable organic photocatalysts. thieme-connect.de Their extended conjugation allows for enhanced light absorption, and upon excitation, they can act as photosensitizers or participate in single-electron transfer (SET) or hydrogen atom transfer (HAT) processes. thieme-connect.de

In materials science, the incorporation of ketone functionalities into conjugated organic polymers has been shown to enhance photocatalytic activity, particularly for reactions driven by visible light. nih.gov These materials benefit from the ketone's ability to facilitate charge separation and activate molecular oxygen, opening avenues for green chemistry applications. nih.gov

In medicinal chemistry, the development of hybrid molecules that combine multiple pharmacophores is a growing strategy. A compound like this compound, which contains both a Michael acceptor (the enone) and a photoactive group (the benzophenone), fits well within this paradigm. Research on related structures, such as chalcones (1,3-diaryl-2-propen-1-ones), demonstrates the potential for such molecules to possess potent biological activities, including antiproliferative and anti-inflammatory effects. nih.gov The fusion of the enone and benzophenone motifs in a single molecule could lead to novel agents with multi-target capabilities or unique mechanisms of action.

Data Tables

Table 1: Physicochemical Properties of Structurally Related Aryl Butenones

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Use/Property |

| 4-Phenyl-3-buten-2-one (Benzalacetone) | C₁₀H₁₀O | 146.19 | Flavoring agent, intermediate in organic synthesis nih.gov |

| 4-(4-Methoxyphenyl)but-3-en-2-one | C₁₁H₁₂O₂ | 176.21 | Research chemical, intermediate nih.govscbt.com |

| (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one | C₁₁H₁₂O₃ | 192.21 | Synthesized from vanillin (B372448) and acetone researchgate.net |

| 4-(4-Nitrophenyl)-3-buten-2-one | C₁₀H₉NO₃ | 191.18 | Studied for antimutagenic and anti-tumor potential chemicalbook.com |

| (E)-4-(4-tert-butylphenyl)but-3-en-2-one | C₁₄H₁₈O | 202.29 | Characterized by single-crystal X-ray diffraction researchgate.net |

Structure

3D Structure

Properties

CAS No. |

921206-09-9 |

|---|---|

Molecular Formula |

C17H14O2 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

4-(4-benzoylphenyl)but-3-en-2-one |

InChI |

InChI=1S/C17H14O2/c1-13(18)7-8-14-9-11-16(12-10-14)17(19)15-5-3-2-4-6-15/h2-12H,1H3 |

InChI Key |

CSIDQBARSIMVGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms Pertaining to 4 4 Benzoylphenyl but 3 En 2 One

Mechanistic Investigations of α,β-Unsaturated Ketone Reactivity

The α,β-unsaturated ketone functionality is a key reactive site in 4-(4-benzoylphenyl)but-3-en-2-one. The conjugation of the carbon-carbon double bond with the carbonyl group creates a delocalized π-system, resulting in two electrophilic centers: the carbonyl carbon (C-2) and the β-carbon (C-4). libretexts.org This electronic feature allows for two primary modes of nucleophilic attack.

Nucleophilic attack on an α,β-unsaturated ketone can occur either at the carbonyl carbon (a 1,2-addition) or at the β-carbon of the double bond (a 1,4-addition or conjugate addition). libretexts.orglibretexts.org

1,2-Addition: This pathway is analogous to the nucleophilic addition to simple aldehydes and ketones. The nucleophile directly attacks the electrophilic carbonyl carbon. This reaction is generally faster but often reversible, especially with weak nucleophiles. libretexts.orgyoutube.com Strong, "hard" nucleophiles, such as Grignard reagents and organolithium reagents, typically favor 1,2-addition due to the reaction being under kinetic control. libretexts.orgyoutube.com

1,4-Conjugate Addition: In this mechanism, the nucleophile attacks the β-carbon. The resulting negative charge is delocalized onto the carbonyl oxygen, forming an enolate intermediate. libretexts.org Subsequent protonation, usually during an acidic workup, leads to the formation of a saturated ketone through a process called tautomerization. libretexts.orglibretexts.org This pathway is favored by "soft," less basic nucleophiles like amines, thiols, and Gilman (organocuprate) reagents. libretexts.orgyoutube.com Since the stable carbonyl group is retained, the 1,4-addition product is often the thermodynamically more stable product. libretexts.org

The competition between these two pathways is influenced by several factors, including the nature of the nucleophile, steric hindrance at the β-carbon, and reaction conditions. youtube.com

Table 1: Comparison of 1,2- and 1,4-Nucleophilic Addition

| Feature | 1,2-Addition | 1,4-Addition (Conjugate Addition) |

| Site of Attack | Carbonyl Carbon (C-2) | β-Carbon (C-4) |

| Initial Product | Alkoxide | Enolate |

| Final Product | Allylic Alcohol (after workup) | Saturated Ketone (after tautomerization) |

| Reaction Control | Often under Kinetic Control (faster reaction) | Often under Thermodynamic Control (more stable product) |

| Favored by | Strong, "hard" nucleophiles (e.g., Grignard reagents, Organolithiums) | Weak, "soft" nucleophiles (e.g., Gilman reagents, Amines, Thiols) |

While this compound itself does not have a suitable leaving group for direct substitution or elimination, derivatives of this compound could undergo such reactions. These reactions, categorized as S_N1, S_N2, E1, and E2, are fundamental in organic chemistry. youtube.com For these reactions to occur on the butenone chain, a good leaving group (like a halogen or a tosylate) would need to be present on an sp³-hybridized carbon. masterorganicchemistry.com

Substitution Reactions (S_N1 and S_N2): In a nucleophilic substitution, a nucleophile replaces a leaving group. masterorganicchemistry.com An S_N2 reaction is a one-step, concerted process where the nucleophile attacks as the leaving group departs, resulting in an inversion of stereochemistry. libretexts.orgleah4sci.com It is favored by strong nucleophiles and unhindered substrates. leah4sci.com An S_N1 reaction is a two-step process involving the formation of a carbocation intermediate. leah4sci.comyoutube.com It is favored by substrates that can form stable carbocations (e.g., tertiary or resonance-stabilized) and is common in polar protic solvents. youtube.com

Elimination Reactions (E1 and E2): In an elimination reaction, a small molecule (often H-X, where X is a leaving group) is removed from the substrate to form a double bond. libretexts.org An E2 reaction is a one-step, concerted process where a strong base removes a proton while the leaving group departs. libretexts.orgleah4sci.com An E1 reaction proceeds through a carbocation intermediate, similar to S_N1, and is often in competition with it. leah4sci.comyoutube.com

For a hypothetical derivative of this compound, such as one with a halogen at the C-1 position, the specific pathway would depend on the reaction conditions and the structure of the substrate.

Table 2: Overview of Substitution and Elimination Reactions

| Reaction | Mechanism | Substrate Preference | Nucleophile/Base Requirement | Key Feature |

| S_N2 | Bimolecular, one step | Methyl > Primary > Secondary | Strong, unhindered nucleophile | Inversion of stereochemistry |

| S_N1 | Unimolecular, two steps | Tertiary > Secondary | Weak nucleophile, polar protic solvent | Carbocation intermediate, racemization |

| E2 | Bimolecular, one step | Tertiary > Secondary > Primary | Strong, bulky base | Concerted, requires anti-periplanar geometry |

| E1 | Unimolecular, two steps | Tertiary > Secondary | Weak base, polar protic solvent | Carbocation intermediate, Zaitsev's rule often followed |

Photochemical Reaction Mechanisms of Benzoylphenyl Chromophores

The benzoylphenyl group in the molecule acts as a chromophore, capable of absorbing light and undergoing photochemical reactions. Upon photoexcitation, particularly to an n-π* excited state, the ketone can exhibit reactivity not seen in its ground state. youtube.com

Aryl ketones are well-known to undergo intramolecular hydrogen abstraction upon UV irradiation. rsc.org In this process, the excited carbonyl oxygen abstracts a hydrogen atom from a suitable C-H bond within the same molecule. This typically occurs via a six-membered transition state (the Norrish Type II reaction), but abstraction through larger transition states is also possible. rsc.org For a molecule like this compound, the excited benzoyl group could potentially abstract a hydrogen from the butenone side chain. This would generate a biradical intermediate, which could then cyclize to form a new ring system, such as a cyclobutanol (B46151) or, in some cases, cyclopropanol (B106826) derivatives. thieme-connect.de For instance, irradiation of certain aryl ketones can lead to the formation of tetrahydrobenzoxepinols via a nine-membered transition state. rsc.org

The photoexcited benzoylphenyl chromophore can also interact with other molecules in its environment.

Intermolecular Hydrogen Abstraction: An excited ketone can abstract a hydrogen atom from a donor molecule in the solvent or a solute. youtube.com Good hydrogen donors include alcohols (like isopropanol) and amines. youtube.com The process begins with the photoexcitation of the ketone, followed by intersystem crossing to the more stable triplet state. This triplet state then abstracts a hydrogen atom from the donor, creating two radical species (a ketyl radical and a radical derived from the donor). youtube.com These radicals can then couple to form new products. A classic example is the photoreduction of benzophenone (B1666685) to benzpinacol in the presence of isopropanol. youtube.com

Energy Transfer: The excited benzoylphenyl chromophore can transfer its excitation energy to another molecule (an acceptor), returning to its ground state while promoting the acceptor to an excited state. This process is crucial in photosensitization. The efficiency of energy transfer depends on the relative energy levels of the donor and acceptor. Benzoyl-containing compounds are often used as photosensitizers due to the efficient formation of their triplet states. The photophysics can be complex, sometimes involving processes like thermally activated delayed fluorescence (TADF) or photochemical rearrangements. rsc.org

Catalytic Reaction Mechanisms Relevant to Chemical Transformations and Derivatization

Catalysis can significantly enhance the efficiency and selectivity of reactions involving this compound. Catalysts can be used to favor specific pathways, such as promoting 1,4-addition over 1,2-addition.

The conjugate addition to α,β-unsaturated ketones is a prime target for catalysis. While organocuprates (Gilman reagents) are stoichiometric reagents, they are highly effective for delivering alkyl and aryl groups via 1,4-addition. libretexts.org The mechanism is thought to involve the formation of a copper(III) intermediate after the initial attack on the β-carbon.

In addition to organocuprates, various other catalytic systems have been developed for conjugate additions, including those based on transition metals like rhodium, nickel, and palladium, as well as organocatalysts (small organic molecules). For instance, chiral amines or thioureas can act as organocatalysts to promote asymmetric conjugate additions, yielding chiral products with high enantioselectivity. Lewis acids can also be used as catalysts; by coordinating to the carbonyl oxygen, they increase the electrophilicity of the conjugated system, potentially activating it towards attack by weaker nucleophiles. youtube.com

Table 3: Selected Catalytic Systems for Transformations of α,β-Unsaturated Ketones

| Catalyst Type | Example(s) | Typical Transformation |

| Organocuprates | Gilman Reagents (e.g., Li(CH₃)₂Cu) | 1,4-Conjugate addition of alkyl/aryl groups |

| Transition Metals | Rhodium, Nickel, Palladium complexes | Conjugate addition, hydrogenation |

| Organocatalysts | Chiral amines, Thioureas, Proline | Asymmetric conjugate addition |

| Lewis Acids | TiCl₄, Sc(OTf)₃ | Activation of the carbonyl for nucleophilic attack |

Advanced Spectroscopic Characterization Techniques for 4 4 Benzoylphenyl but 3 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete structural map of 4-(4-Benzoylphenyl)but-3-en-2-one can be assembled.

One-Dimensional NMR (¹H, ¹³C) Analysis

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton. The protons of the methyl group attached to the enone carbonyl would appear as a sharp singlet in the upfield region. The two protons of the trans-alkene moiety (-CH=CH-) would present as two distinct doublets in the vinylic region, with a large coupling constant (J) typically between 12 and 18 Hz, confirming their trans stereochemical relationship. The eight aromatic protons would resonate in the downfield region. The four protons on the central, para-substituted phenyl ring are expected to form an AA'BB' system, appearing as two doublets. The five protons of the terminal benzoyl group would exhibit a more complex pattern of multiplets.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, this includes a signal for the methyl carbon, two signals for the vinylic carbons, and several signals in the aromatic region. Critically, two distinct signals in the far downfield region are anticipated for the two carbonyl carbons: one for the enone ketone and another for the benzoyl ketone, which are in different chemical environments.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~2.4 | Singlet | 3H | -COCH₃ |

| ~6.8 | Doublet | 1H | Vinylic CH |

| ~7.6 | Doublet | 1H | Vinylic CH |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~28 | CH₃ | -COCH₃ |

| ~125 - 145 | CH, C | Aromatic & Vinylic |

| ~197 | C | Enone C=O |

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Elucidation

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling networks. organicchemistrydata.org For this compound, a key cross-peak would be observed between the two vinylic protons, confirming their connectivity. It would also reveal couplings between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates each proton with its directly attached carbon atom (¹H-¹³C one-bond correlation). organicchemistrydata.org It allows for the unambiguous assignment of each carbon signal based on the more easily interpreted proton spectrum. For instance, the proton signals assigned to the methyl and vinylic groups would correlate directly to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most informative 2D experiment for confirming the total structure, as it shows correlations between protons and carbons that are two or three bonds apart. organicchemistrydata.org Key HMBC correlations would definitively link the different fragments of the molecule. For example, the methyl protons would show a correlation to the enone carbonyl carbon. The vinylic protons would correlate to the carbons of the central phenyl ring, and the protons of the central phenyl ring would show correlations to the benzoyl carbonyl carbon, thus confirming the entire molecular skeleton.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural clues based on its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The compound is first vaporized and passed through a GC column, which separates it from any volatile impurities. The retention time is a characteristic property under specific GC conditions. Upon exiting the column, the molecule is ionized, typically by electron ionization (EI), causing it to fragment in a reproducible manner.

The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the entire molecule. For this compound (C₁₇H₁₄O₂), the molecular weight is 262.3 g/mol . The fragmentation pattern provides a fingerprint for the molecule's structure. Expected fragmentation pathways would include the formation of characteristic ions such as the benzoyl cation (m/z 105) and the phenyl cation (m/z 77), as well as losses of a methyl radical (M-15) or an acetyl radical (M-43).

Table 3: Predicted Key Mass Fragments for this compound in EI-MS

| m/z | Ion Structure |

|---|---|

| 262 | [C₁₇H₁₄O₂]⁺ (Molecular Ion) |

| 247 | [M - CH₃]⁺ |

| 219 | [M - COCH₃]⁺ |

| 181 | [M - C₆H₅CO]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of the molecule, as each formula has a unique theoretical exact mass. For this compound, HRMS would be used to confirm that the measured mass of the molecular ion matches the calculated exact mass for the formula C₁₇H₁₄O₂, thereby distinguishing it from any other isomers or compounds with the same nominal mass.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy probes the stretching and bending of bonds within a molecule. Both Infrared (IR) and Raman spectroscopy provide information about the functional groups present. researchgate.net While some vibrations are active in both, the two techniques are complementary due to different selection rules. chemicalbook.com

The IR spectrum is particularly useful for identifying polar functional groups. For this compound, the most prominent features would be the strong absorption bands corresponding to the two carbonyl (C=O) groups. Because the enone carbonyl is conjugated with a C=C double bond and the benzoyl carbonyl is conjugated with a phenyl ring, they exist in slightly different electronic environments and are expected to appear as two distinct, strong peaks in the range of 1650-1680 cm⁻¹. Other significant peaks include the C=C alkene stretch and various C=C stretches within the aromatic rings.

Raman spectroscopy is highly sensitive to non-polar, symmetric bonds. Therefore, the C=C stretching vibrations of the alkene and the aromatic rings are expected to produce strong signals in the Raman spectrum. The carbonyl stretches, while visible, are typically weaker in Raman than in IR spectra. researchgate.net

Table 4: Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Technique(s) |

|---|---|---|

| > 3000 | Aromatic C-H Stretch | IR, Raman |

| < 3000 | Aliphatic C-H Stretch | IR, Raman |

| ~1670 | Benzoyl C=O Stretch | Strong in IR |

| ~1660 | Enone C=O Stretch | Strong in IR |

| ~1610 | Alkene C=C Stretch | IR, Strong in Raman |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For chalcones like this compound, FTIR spectra reveal characteristic vibrational modes.

Key vibrational bands observed in the FTIR spectra of chalcones include:

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are typically observed in the range of 2896-3145 cm⁻¹. researchgate.netresearchgate.net Specifically, aromatic C-H stretching appears at 3120-3080 cm⁻¹ (asymmetric) and 3060-3040 cm⁻¹ (symmetric), while the vinylic =C-H stretch is found around 3030-3010 cm⁻¹. fabad.org.tr

C=O Stretching: The carbonyl (C=O) group of the α,β-unsaturated ketone is a prominent feature, with its stretching vibration appearing in the region of 1606-1690 cm⁻¹. researchgate.netresearchgate.net The position of this band can be influenced by conjugation with other parts of the molecule. researchgate.net

C=C Stretching: Aromatic C=C stretching vibrations are typically found around 1508-1600 cm⁻¹. researchgate.netresearchgate.net The alkenyl C=C stretch is also observed in this region, often around 1500 cm⁻¹. researchgate.net

C-C Stretching and Bending: Carbon-carbon stretching and bending modes are observed at lower frequencies, for instance, around 1456 cm⁻¹ and 1072 cm⁻¹, respectively. researchgate.net

C-H Bending: The out-of-plane bending vibration of C-H bonds can be seen around 810 cm⁻¹. researchgate.net

These characteristic peaks provide a molecular fingerprint, confirming the presence of the key functional groups within the this compound structure.

Table 1: Characteristic FTIR Bands for Chalcones

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| Aromatic/Aliphatic C-H Stretch | 2896 - 3145 | researchgate.netresearchgate.net |

| Carbonyl (C=O) Stretch | 1606 - 1690 | researchgate.netresearchgate.net |

| Aromatic C=C Stretch | 1508 - 1600 | researchgate.netresearchgate.net |

| Alkenyl C=C Stretch | ~1500 | researchgate.net |

Raman Spectroscopy (including Surface-Enhanced Raman Scattering, SERS) for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR, based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of a chalcone (B49325) will exhibit bands corresponding to the various vibrational modes within the molecule, offering a detailed "fingerprint." For instance, the C=O stretching vibration in chalcones is also observable in Raman spectra, often in conjunction with the Cα=Cβ stretching vibrations. researchgate.net

Surface-Enhanced Raman Scattering (SERS) is a technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. nih.govnih.gov This enhancement allows for the detection of even single molecules. rsc.org For this compound, SERS could be employed to study its interaction with metal surfaces, providing insights into its orientation and adsorption behavior. nih.gov The enhancement is attributed to both electromagnetic and chemical mechanisms. nih.govnih.gov

Table 2: Comparison of FTIR and Raman Spectroscopy for Chalcone Analysis

| Feature | FTIR Spectroscopy | Raman Spectroscopy |

| Principle | Infrared Absorption | Inelastic Light Scattering |

| Sensitivity | Strong for polar bonds (e.g., C=O) | Strong for non-polar, symmetric bonds (e.g., C=C) |

| Water Interference | Strong | Weak |

| Sample Preparation | Often requires sample preparation (e.g., KBr pellets) | Minimal sample preparation, can be measured directly |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV or visible light. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* transitions within the conjugated system. researchgate.net

Chalcone derivatives typically exhibit strong absorption in the UV-Vis region. For example, chalcones with extended π-systems or electron-releasing groups can absorb at wavelengths greater than 400-450 nm. researchgate.net The solvent environment can influence the position of these absorption bands, a phenomenon known as solvatochromism. nih.gov Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to compute and predict the UV-Vis spectra, showing good agreement with experimental data. researchgate.net

Table 3: Typical Electronic Transitions in Chalcones

| Transition | Wavelength Range (nm) | Description | Reference |

| π → π | 250 - 390 | Involves the promotion of an electron from a π bonding orbital to a π antibonding orbital. | researchgate.net |

| n → π | 250 - 390 | Involves the promotion of a non-bonding electron (e.g., from the carbonyl oxygen) to a π antibonding orbital. | researchgate.net |

Solid-State Structural Elucidation by X-ray Diffraction (XRD)

X-ray diffraction is an indispensable tool for determining the three-dimensional arrangement of atoms within a crystalline solid.

Single crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of a chiral molecule. For chalcones, this technique reveals the precise geometry of the molecule in the solid state and how individual molecules pack together to form the crystal lattice. agya.info Studies on related chalcone derivatives have shown that they can crystallize in various crystal systems, such as monoclinic or triclinic. agya.infomdpi.com The crystal packing is influenced by intermolecular interactions like hydrogen bonding and van der Waals forces. agya.info

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify the crystalline phases present in a bulk sample. units.it Each crystalline solid has a unique PXRD pattern, which serves as a fingerprint for its identification. units.it This method is crucial for quality control and for studying polymorphism, the ability of a substance to exist in more than one crystal form. units.it For this compound, PXRD could be used to confirm its crystalline nature and to identify different polymorphic forms if they exist.

Fluorescence Spectroscopy for Photophysical Characterization

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Many chalcone derivatives exhibit fluorescence, and their emission properties are sensitive to their molecular structure and environment. researchgate.netnih.gov

The fluorescence spectra of chalcones can show large Stokes shifts (the difference between the absorption and emission maxima), which is a desirable property for applications like bioimaging. nih.gov The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. nih.gov Some chalcones exhibit excitation-dependent fluorescence, also known as the red-edge effect, where the emission maximum shifts to longer wavelengths as the excitation wavelength is increased. nih.gov The photophysical properties of this compound, including its fluorescence behavior, are crucial for understanding its potential applications in materials science and as a fluorescent probe. rsc.org

Derivatization Strategies for Analytical and Synthetic Applications of 4 4 Benzoylphenyl but 3 En 2 One

Derivatization for Enhanced Chromatographic and Spectrometric Detection

For analytical purposes, particularly in chromatography and mass spectrometry, derivatization is a crucial step to improve the volatility, thermal stability, and detectability of an analyte. For 4-(4-benzoylphenyl)but-3-en-2-one, derivatization primarily targets its two carbonyl groups.

Chemical Modification of Carbonyl Groups (e.g., Oxime Formation)

The reaction of aldehydes and ketones with hydroxylamine (B1172632) or its derivatives to form oximes is a well-established method for characterizing carbonyl compounds. khanacademy.orgchemtube3d.com In the case of this compound, both the ketone of the butenone chain and the benzophenone (B1666685) ketone can react with hydroxylamine hydrochloride, often in the presence of a base like pyridine, to yield the corresponding oxime or dioxime. uobaghdad.edu.iq

The formation of an oxime introduces a nitrogen atom and a hydroxyl group, which can alter the compound's polarity and fragmentation pattern in mass spectrometry, potentially leading to more sensitive and specific detection. niscpr.res.innih.gov The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration. chemtube3d.com The resulting oximes can exist as E/Z stereoisomers, which might be separable under certain chromatographic conditions. nih.govepa.gov This transformation is particularly useful as it can be performed under mild conditions and can lead to the synthesis of novel compounds with potential biological activities. niscpr.res.inmdpi.com

Table 1: General Conditions for Oxime Formation

| Parameter | Condition |

| Reagent | Hydroxylamine hydrochloride (NH₂OH·HCl) |

| Catalyst/Solvent | Pyridine, Ethanol (B145695), Methanol (B129727) |

| Temperature | Room Temperature to Reflux |

| Reaction Time | Varies from minutes to several hours |

This table presents typical conditions for the oximation of ketones and aldehydes.

Silylation Approaches for Increased Volatility and Thermal Stability in GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but it requires analytes to be volatile and thermally stable. registech.com Chalcones like this compound, due to their polarity and molecular weight, can benefit from silylation prior to GC-MS analysis. gcms.cz Silylation involves replacing the active hydrogen atoms, such as those in enolizable ketones, with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. registech.com

This process significantly reduces the compound's polarity and inhibits hydrogen bonding, thereby increasing its volatility. gcms.cz Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and trimethylchlorosilane (TMCS), often used with a catalyst like pyridine. registech.comresearch-solution.com The reaction with the enolizable ketone of the butenone moiety in this compound would produce a silyl (B83357) enol ether. Silylated derivatives are generally more thermally stable and can produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation and quantification. research-solution.comnih.gov

Table 2: Common Silylating Agents for Carbonyl Compounds

| Reagent | Abbreviation | Key Features |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, widely used for various functional groups. research-solution.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Produces volatile by-products, beneficial for trace analysis. research-solution.com |

| Trimethylchlorosilane | TMCS | Often used as a catalyst to enhance the reactivity of other silylating agents. research-solution.com |

| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Forms t-BDMS derivatives which are significantly more stable to hydrolysis than TMS derivatives. registech.com |

This table summarizes popular silylating agents and their primary applications in GC-MS derivatization.

Derivatization for Targeted Chemical Modification and Functionalization

Beyond analytical detection, derivatization of this compound opens avenues for synthetic transformations, allowing for the creation of new molecules with tailored properties.

Selective Reactions at the α,β-Unsaturated Ketone Moiety for Further Transformation

The α,β-unsaturated ketone system is a versatile functional group that can undergo several types of reactions.

Michael Addition: The electrophilic β-carbon is susceptible to conjugate addition by a wide range of nucleophiles (Michael donors) such as thiols, amines, and enolates. science.govresearchgate.net This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, leading to a diverse array of 1,5-dicarbonyl compounds or their analogues. nih.gov The stereoselectivity of this addition can often be controlled using chiral catalysts. nih.gov

Reduction: The system can be selectively reduced. The carbon-carbon double bond can be hydrogenated to yield the corresponding saturated ketone, 4-(4-benzoylphenyl)butan-2-one, using catalysts like palladium on carbon (Pd/C) with a hydrogen source. rsc.orgorganic-chemistry.org Alternatively, the carbonyl group can be selectively reduced to a hydroxyl group (Luche reduction) using reagents like sodium borohydride (B1222165) in the presence of cerium(III) chloride, affording an allylic alcohol. acs.orgrsc.org

Chemical Manipulations Involving the Benzoylphenyl Group

The benzoylphenyl portion of the molecule, essentially a benzophenone unit, offers additional sites for chemical modification. wikipedia.org

Reduction of the Ketone: The ketone of the benzophenone moiety can be reduced to a secondary alcohol (a benzhydrol) using various reducing agents. This reaction can be influenced by the presence of the other carbonyl group, and selective reduction might require specific reagents or protecting group strategies. bgsu.edu

Reactions on the Aromatic Rings: The phenyl rings can undergo electrophilic aromatic substitution reactions, although the benzoyl group is deactivating, directing incoming electrophiles to the meta position.

Photochemical Reactions: Benzophenone is a well-known photosensitizer. wikipedia.orgchemeurope.com Upon UV irradiation, it can be excited to a triplet state and abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. bgsu.eduresearchgate.net This reactivity can be harnessed for various photochemical transformations.

Grignard Reactions: The carbonyl carbon of the benzophenone is electrophilic and can be attacked by nucleophiles like Grignard reagents, leading to the formation of tertiary alcohols. youtube.com

Development of Novel Derivatizing Agents and Methodologies for Specific Research Objectives

The field of analytical and synthetic chemistry is continuously evolving, with new derivatization reagents and methods being developed to meet specific challenges. mdpi.com For carbonyl compounds like this compound, research is focused on creating reagents that offer higher sensitivity, improved selectivity, and milder reaction conditions.

Recent developments include:

Novel Oxime Reagents: Agents like O-tert-butyl-hydroxylamine hydrochloride (TBOX) have been introduced as alternatives to traditional hydroxylamines, offering advantages such as the formation of lower molecular weight oximes, which is beneficial for detecting multi-carbonyl compounds. nih.govnih.gov

Isotopic Labeling Reagents: Derivatizing agents containing stable isotopes, such as the Cleavable Isotopic Labeled Affinity Tag (CILAT), are being designed for quantitative mass spectrometry. scispace.com These reagents allow for the precise quantification of carbonyl compounds in complex biological matrices.

Girard Reagents: Girard's reagents are used to selectively capture carbonyl compounds from complex mixtures. acs.org Recent strategies involve immobilizing these reagents on a solid phase to create an enrichment platform for the comprehensive profiling of carbonyl-containing metabolites. acs.org

Fluorescent Derivatization Agents: Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) and other novel fluorescent tags are used to enhance the detection of carbonyl compounds in high-performance liquid chromatography (HPLC) with fluorescence or UV-Vis detection. epa.govresearchgate.net

These advanced methodologies provide researchers with powerful tools to investigate the role of compounds like this compound in various chemical and biological systems with greater precision and sensitivity.

Computational and Theoretical Investigations of 4 4 Benzoylphenyl but 3 En 2 One and Analogues

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in understanding the electronic behavior of molecules. These methods provide insights into molecular geometry, electronic structure, and spectroscopic properties, which are crucial for predicting the reactivity and potential applications of compounds like 4-(4-benzoylphenyl)but-3-en-2-one and its analogues.

Density Functional Theory (DFT) for Molecular Geometry, Electronic Structure, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. It is widely applied to molecules and condensed phases. For chalcone (B49325) derivatives, which include this compound, DFT calculations are instrumental in predicting their molecular geometry, electronic structure, and various spectroscopic properties. acs.orgmdpi.com

DFT studies can determine optimized molecular structures, including bond lengths and angles, providing a foundational understanding of the molecule's three-dimensional shape. researchgate.net These calculations also yield information about the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity.

Furthermore, DFT is employed to predict spectroscopic properties such as UV-Vis absorption spectra. The calculated maximum absorption wavelengths (λmax) can be correlated with experimental data to validate the computational model. For instance, the UV-Vis spectra of anthracenyl chalcones have been studied using DFT, revealing their potential for optoelectronic applications due to their significant maximum absorption wavelengths and good transparency windows. nih.gov

The following table provides an example of typical data obtained from DFT calculations for a chalcone analogue.

| Parameter | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 4.5 D |

| λmax (calculated) | 350 nm |

This is an example table and does not represent data for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For chalcones and their analogues, MD simulations provide valuable information about their conformational flexibility and how they interact with other molecules, such as biological targets or solvent molecules. nih.gov

These simulations can reveal the stability of different conformations of a molecule over time. For example, MD studies on chalcone derivatives in complex with proteins like tubulin have shown that the chalcone can achieve a stable binding pose early in the simulation, indicating a favorable interaction. tandfonline.com The root mean square deviation (RMSD) of the atomic positions is often used to assess the stability of the system during the simulation. tandfonline.com

MD simulations are also crucial for understanding the intermolecular interactions that govern the binding of a ligand to a protein. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. By analyzing the trajectory of an MD simulation, researchers can identify key amino acid residues in a protein's binding site that are important for the interaction with the chalcone. nih.govtandfonline.com This information is vital for the rational design of more potent inhibitors. For instance, MD simulations have been used to study the binding of chalcone derivatives to the epidermal growth factor receptor tyrosine kinase (EGFR-TK), revealing key hydrophobic interactions. nih.gov

Theoretical Studies on Reaction Pathways, Transition States, and Energetics

Theoretical studies are essential for elucidating the detailed mechanisms of chemical reactions. For the synthesis of chalcones, which are typically formed through the Claisen-Schmidt condensation, computational methods can map out the entire reaction pathway. scispace.comresearchgate.net This involves identifying the reactants, products, intermediates, and transition states.

By calculating the energies of these species, researchers can determine the activation energy for each step of the reaction and identify the rate-limiting step. escholarship.org For example, theoretical studies on the Claisen-Schmidt reaction have proposed a detailed mechanism involving the activation of an acetophenone (B1666503) derivative followed by its attack on an aromatic aldehyde. scispace.comresearchgate.net These studies have also highlighted the catalytic role of ancillary molecules like water. scispace.com Understanding the reaction energetics allows for the optimization of reaction conditions to improve yields and selectivity.

Prediction of Reactivity Descriptors and Non-Linear Optical Properties

Computational chemistry provides tools to predict various reactivity descriptors that help in understanding and predicting the chemical behavior of molecules. These descriptors are often derived from DFT calculations and include parameters like electronegativity, chemical hardness, and the Fukui function, which indicates the most likely sites for nucleophilic and electrophilic attack.

Chalcones are known to possess interesting non-linear optical (NLO) properties, which arise from the interaction of intense light with materials. youtube.com These properties are important for applications in telecommunications and photonics. youtube.com Computational methods, particularly DFT, are used to predict the NLO properties of chalcones, such as the first-order hyperpolarizability (β). ufg.br The presence of an electron donor and an electron acceptor group connected by a π-conjugated system, a common feature in chalcones, is known to enhance NLO activity. nih.gov Theoretical calculations can guide the design of new chalcone derivatives with enhanced NLO properties by systematically modifying their molecular structure. nih.govufg.br

The following table shows an example of calculated NLO properties for a chalcone derivative.

| Property | Calculated Value |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

| Second Hyperpolarizability (γ) | 50 x 10⁻³⁶ esu |

This is an example table and does not represent data for this compound.

Structure-Reactivity Relationship Studies through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. nih.gov For chalcone derivatives, QSAR studies have been widely used to understand the structural features that contribute to their various biological activities, such as anticancer and antimicrobial effects. nih.govnih.govresearchgate.net

In a QSAR study, a set of molecular descriptors is calculated for each compound in a series. These descriptors can be topological, electronic, or steric in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov A statistically significant QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. nih.govresearchgate.net For instance, QSAR models for chalcone derivatives have identified the importance of certain descriptors, such as specific charge distributions and HOMO energy, for their biological activity. nih.gov

Synthetic Applications and Chemical Transformations of 4 4 Benzoylphenyl but 3 En 2 One in Advanced Organic Synthesis

Utilization as a Versatile Building Block for the Synthesis of Complex Organic Molecules

The inherent reactivity of the α,β-unsaturated ketone system in 4-(4-benzoylphenyl)but-3-en-2-one makes it a key starting material for synthesizing a variety of heterocyclic compounds. These reactions typically proceed through cyclocondensation with binucleophilic reagents, where the chalcone (B49325) acts as a three-carbon synthon.

Notably, it is used in the synthesis of pyrazole (B372694) and pyrimidine (B1678525) derivatives, which are significant scaffolds in medicinal chemistry. nih.govchim.it The reaction of chalcones with hydrazine (B178648) derivatives is a classical and effective method for constructing the pyrazole ring. nih.gov For instance, refluxing this compound with hydrazine hydrate (B1144303) in a suitable solvent like methanol (B129727) or ethanol (B145695) leads to the formation of a pyrazoline intermediate, which can then aromatize to the corresponding pyrazole. nih.gov This process allows for the creation of 3,5-disubstituted pyrazoles with the (4-benzoyl)phenyl group at one position.

Similarly, pyrimidine derivatives can be synthesized by reacting the chalcone with urea, thiourea, or guanidine. These reactions furnish dihydropyrimidines, which can be subsequently oxidized to the aromatic pyrimidine ring. The specific reagents and conditions can be tuned to achieve a diverse range of substituted pyrimidines. researchgate.netscribd.com

The synthesis of these heterocyclic systems is of great interest due to their wide spectrum of biological activities. nih.gov The resulting molecules, incorporating the bulky and electronically significant benzoylphenyl group, serve as scaffolds for further functionalization in the development of new chemical entities.

Table 1: Synthesis of Heterocycles from Chalcone Derivatives

| Starting Chalcone | Reagent | Product Class | Reaction Type |

|---|---|---|---|

| This compound | Hydrazine Hydrate | Pyrazole | Cyclocondensation |

| This compound | Guanidine | Pyrimidine | Cyclocondensation |

| This compound | Thiourea | Thiopyrimidine | Cyclocondensation |

Participation in Cascade and Multicomponent Reaction Sequences

The multiple reactive centers of this compound make it an excellent candidate for cascade and multicomponent reactions (MCRs). These reactions, where multiple bonds are formed in a single operation, offer significant advantages in terms of efficiency, atom economy, and reduced waste.

In a typical MCR involving a chalcone, the α,β-unsaturated ketone can undergo a Michael addition with a nucleophile, generating an enolate intermediate. This intermediate can then participate in an intramolecular cyclization or react with another electrophile present in the reaction mixture. For example, a three-component reaction could involve the chalcone, a C-H acid like malononitrile, and an amine. This would proceed through a sequence of Michael addition, cyclization, and condensation/aromatization steps to build complex, highly substituted heterocyclic systems in one pot.

While specific literature detailing this compound in MCRs is specialized, the general reactivity of chalcones is well-established in this area. nih.gov These reactions are used to synthesize diverse molecular libraries for screening purposes, leveraging the chalcone's ability to introduce structural complexity rapidly. The benzoylphenyl moiety adds a unique element that can influence the reaction outcomes and the properties of the final products.

Applications in Photoreactive Polymer and Advanced Material Sciences (focus on chemical synthesis and reactivity aspects)

The benzophenone (B1666685) unit within the this compound structure is a well-known photoinitiator. rsc.org Upon absorption of UV light, the carbonyl group of the benzophenone can be excited to a triplet state. This excited state can abstract a hydrogen atom from a suitable donor (like an amine or a polymer backbone), generating free radicals. These radicals can then initiate the polymerization of monomers such as acrylates and methacrylates.

This property allows this compound and its derivatives to be used in the formulation of photoreactive polymers and materials. It can be either physically blended into a formulation or chemically incorporated into a polymer chain as a pendant group.

Chemical Incorporation: To be incorporated into a polymer, the chalcone structure must first be functionalized with a polymerizable group, such as a vinyl or acrylate (B77674) moiety. For example, the ketone on the butenone chain could be selectively reduced to an alcohol and subsequently esterified with acryloyl chloride. The resulting monomer can then be copolymerized with other monomers to create a polymer with pendant benzophenone groups.

Reactivity: When a polymer containing these pendant groups is exposed to UV radiation, two main processes can occur:

Photocrosslinking: The excited benzophenone group can abstract a hydrogen atom from an adjacent polymer chain, creating two polymer radicals. The combination of these radicals leads to a covalent crosslink between the chains, transforming a soluble polymer into an insoluble network.

Surface Grafting: If the irradiation is performed in the presence of a vinyl monomer, the polymer radical formed on the surface can initiate the polymerization of that monomer, resulting in a grafted polymer layer with tailored surface properties.

These photochemical reactions are central to applications in UV-curable coatings, inks, adhesives, and the fabrication of microelectronic components.

Table 2: Photochemical Reactivity Profile

| Property | Description |

|---|---|

| Photoinitiator Type | Type II (Hydrogen Abstraction) |

| Active Moiety | Benzophenone |

| Primary Photochemical Event | n → π* transition followed by intersystem crossing to triplet state |

| Key Reaction | Hydrogen abstraction to generate free radicals |

| Application in Polymers | Photo-crosslinking, photografting, initiation of free-radical polymerization |

Development of Novel Reagents and Catalytic Systems Derived from this compound

While primarily used as a substrate, the structure of this compound offers potential for development into novel reagents or components of catalytic systems. This transformation involves chemically modifying the chalcone to introduce new functionalities capable of directing reactions or binding to metals.

One potential pathway is the conversion of the chalcone into a ligand for transition metal catalysis. The synthesis of pyrazole derivatives from this chalcone, as mentioned in section 7.1, is a key first step. nih.govmdpi.com Pyrazoles are well-known N-donor ligands that can coordinate with a variety of metals. By synthesizing a pyrazole from this compound, a ligand is created that features the bulky and electronically distinct (4-benzoyl)phenyl substituent. This substituent can be used to tune the steric and electronic properties of a resulting metal complex, potentially influencing its catalytic activity, selectivity, and stability.

For example, a pyrazole derived from this chalcone could be incorporated into a pincer-type ligand or used to synthesize novel catalysts for cross-coupling reactions, hydrogenations, or oxidations. The benzophenone moiety could also offer a secondary binding site or a photo-switchable element within a catalytic cycle, although this represents a more advanced and speculative area of research. The development from a simple building block to a complex catalytic component demonstrates the versatility of this foundational structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.